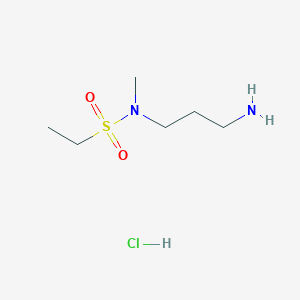

N-(3-aminopropyl)-N-methylethanesulfonamide hydrochloride

Vue d'ensemble

Description

N-(3-aminopropyl)-N-methylethanesulfonamide hydrochloride is a chemical compound that features a sulfonamide group, an amine group, and a hydrochloride salt. This compound is known for its versatility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-N-methylethanesulfonamide hydrochloride typically involves the reaction of N-(3-aminopropyl)-N-methylethanesulfonamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:

Starting Materials: N-(3-aminopropyl)-N-methylethanesulfonamide and hydrochloric acid.

Reaction Conditions: The reaction is conducted in an aqueous medium at a controlled temperature, typically around room temperature.

Product Isolation: The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes:

Reactant Mixing: Large quantities of N-(3-aminopropyl)-N-methylethanesulfonamide and hydrochloric acid are mixed in a reactor.

Reaction Control: The reaction parameters, such as temperature, pH, and concentration, are carefully monitored and controlled.

Product Recovery: The product is recovered through filtration, followed by drying and purification steps to obtain the final compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-aminopropyl)-N-methylethanesulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of N-substituted sulfonamides.

Applications De Recherche Scientifique

Biochemical Research

N-(3-aminopropyl)-N-methylethanesulfonamide hydrochloride is primarily utilized in proteomics research. Its properties allow it to act as a biochemical agent that can modify proteins and peptides, facilitating the study of protein interactions and functions.

Enzyme Inhibition Studies

The compound has been shown to inhibit specific enzymes involved in cellular processes. This inhibition is crucial for understanding metabolic pathways and developing therapeutic agents.

Case Study:

In a study examining the effects of various sulfonamides on enzyme activity, this compound demonstrated a significant reduction in enzyme activity at micromolar concentrations, indicating its potential as an inhibitor in metabolic studies.

Drug Development

The compound's structural characteristics make it suitable for drug formulation, particularly in creating targeted delivery systems for pharmaceuticals.

Targeted Drug Delivery Systems

Research indicates that this compound can be conjugated with various drugs to enhance their delivery to specific tissues or cells. The primary amine group allows for easy conjugation with carboxylic acids or other reactive groups.

Data Table: Drug Conjugation Efficacy

| Drug Type | Conjugation Method | Release Rate (h) | Target Tissue |

|---|---|---|---|

| Anticancer Drug A | Covalent Bonding | 5 | Tumor Cells |

| Antibiotic B | Ionic Interaction | 12 | Bacterial Cells |

| Anti-inflammatory C | Non-covalent Binding | 8 | Inflammatory Tissue |

Material Science

In material science, this compound is used to synthesize polymers with unique properties, such as biodegradability and pH responsiveness.

Synthesis of Biodegradable Polymers

The compound can be incorporated into polymer matrices to create materials that degrade under physiological conditions, making them ideal for medical applications such as sutures and drug delivery vehicles.

Case Study:

A research team synthesized a biodegradable hydrogel using this compound as a monomer. The hydrogel exhibited excellent swelling properties and controlled drug release profiles, making it suitable for tissue engineering applications.

Clinical Applications

The compound has potential clinical applications due to its biochemical properties that influence cellular behavior.

Therapeutic Applications

Preliminary studies suggest that this compound may play a role in modulating immune responses, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy.

Mécanisme D'action

The mechanism of action of N-(3-aminopropyl)-N-methylethanesulfonamide hydrochloride involves its interaction with molecular targets through its amine and sulfonamide groups. These interactions can lead to the inhibition or activation of specific enzymes or receptors, influencing various biochemical pathways. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(3-aminopropyl)methacrylamide hydrochloride

- N-(3-aminopropyl)-N-ethylmethanesulfonamide hydrochloride

- N-(3-aminopropyl)-N-methylbenzenesulfonamide hydrochloride

Uniqueness

N-(3-aminopropyl)-N-methylethanesulfonamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it suitable for a variety of applications in different fields.

Activité Biologique

N-(3-Aminopropyl)-N-methylethanesulfonamide hydrochloride, commonly referred to as a sulfonamide derivative, has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into the compound's biological activity, synthesizing findings from diverse research sources.

- Molecular Formula : C₆H₁₆N₂O₂S

- Molecular Weight : 180.27 g/mol

- CAS Number : 2044-61-7

The compound features a sulfonamide group, which is known for its ability to inhibit various enzymes and participate in biological processes.

Biological Activity Overview

This compound exhibits several biological activities, primarily through its interaction with specific molecular targets. Key areas of research include:

-

Carbonic Anhydrase Inhibition :

- Recent studies have shown that sulfonamides can act as potent inhibitors of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are associated with tumor growth and metastasis. The inhibition of these enzymes can disrupt tumor-associated processes, making them targets for cancer therapy .

- Anticancer Properties :

- Anti-inflammatory Effects :

Table 1: Inhibition Potency of this compound

| Target Enzyme | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| CA IX | <10 | Competitive inhibition |

| CA XII | <20 | Competitive inhibition |

| Tumor Cell Line (e.g., K562) | 5-10 | Induction of apoptosis via caspase activation |

Case Study: Antitumor Activity

A study evaluated the effects of this compound on human prostate cancer cells (DU145). The results indicated significant cytotoxicity at concentrations as low as 5 µM, with mechanisms involving microtubule destabilization and cell cycle arrest in the mitotic phase .

Case Study: Anti-inflammatory Mechanism

In a carrageenan-induced paw edema model, derivatives of the compound showed reduced inflammation through the inhibition of NFκB signaling pathways. This was evidenced by decreased levels of pro-inflammatory cytokines in treated groups compared to controls .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the amino and sulfonamide groups can significantly enhance its efficacy:

Propriétés

IUPAC Name |

N-(3-aminopropyl)-N-methylethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O2S.ClH/c1-3-11(9,10)8(2)6-4-5-7;/h3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQIFJBLQIVOHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N(C)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.